![molecular formula C15H15N7OS B6449938 4-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole CAS No. 2640964-58-3](/img/structure/B6449938.png)

4-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

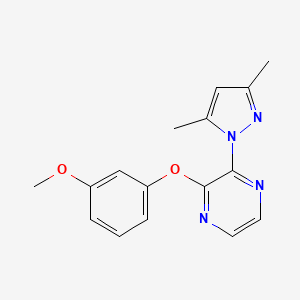

The compound appears to contain several structural components common in medicinal chemistry, including a 1,2,4-triazole ring, a pyridazine ring, a pyrrole ring, and a thiazole ring . These components are often found in compounds with diverse pharmacological activities, such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Molecular Structure Analysis

The compound contains several heterocyclic rings, including a 1,2,4-triazole ring, a pyridazine ring, a pyrrole ring, and a thiazole ring . These rings can exist in various isomeric forms depending on the fusion permutations of the rings .科学研究应用

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold exhibits promising anticancer properties. Researchers have identified derivatives of this compound as potential inhibitors of cancer cell growth. These compounds interfere with key cellular processes, such as cell cycle regulation, apoptosis, and angiogenesis, making them valuable candidates for targeted cancer therapies .

Antimicrobial Effects

Triazolothiadiazines have demonstrated antimicrobial activity against various pathogens, including bacteria, fungi, and protozoa. Their mechanism of action involves disrupting essential cellular processes, such as DNA replication and protein synthesis. These compounds hold potential for developing novel antimicrobial agents .

Analgesic and Anti-Inflammatory Properties

Certain derivatives of this scaffold exhibit analgesic and anti-inflammatory effects. They modulate pain perception pathways and suppress inflammatory mediators, making them relevant for pain management and inflammatory conditions .

Antioxidant Activity

Triazolothiadiazines possess antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. These compounds may contribute to preventing age-related diseases and oxidative stress-related disorders .

Antiviral Potential

Researchers have explored triazolothiadiazines as potential antiviral agents. These compounds inhibit viral replication by targeting specific viral enzymes or proteins. Their activity against viruses such as HIV, influenza, and herpes simplex virus has been investigated .

Enzyme Inhibitors

a. Carbonic Anhydrase Inhibitors: Triazolothiadiazines have shown inhibitory activity against carbonic anhydrase enzymes, which are involved in pH regulation and ion transport. These inhibitors may find applications in treating glaucoma and other related conditions . b. Cholinesterase Inhibitors: Some derivatives exhibit cholinesterase inhibition, relevant for Alzheimer’s disease treatment . c. Alkaline Phosphatase Inhibitors: These compounds may have applications in bone health and metabolic disorders . d. Anti-Lipase Activity: Relevant for obesity and lipid metabolism modulation . e. Aromatase Inhibitors: Investigated for breast cancer therapy .

Antitubercular Agents

Triazolothiadiazines have been evaluated for their potential as antitubercular drugs. Researchers aim to develop new agents to combat tuberculosis, and these compounds show promise in inhibiting mycobacterial growth .

未来方向

属性

IUPAC Name |

1,3-thiazol-4-yl-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7OS/c23-15(12-7-24-9-16-12)21-5-10-3-20(4-11(10)6-21)14-2-1-13-18-17-8-22(13)19-14/h1-2,7-11H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOXEZXIMMLRQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)C5=CSC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenyl)ethan-1-one](/img/structure/B6449861.png)

![2-{5-[2-(trifluoromethyl)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6449869.png)

![2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6449876.png)

![tert-butyl 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6449888.png)

![methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B6449895.png)

![5-fluoro-6-(propan-2-yl)-2-[4-(quinoxaline-6-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449906.png)

![2-tert-butyl-N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6449911.png)

![tert-butyl 4-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B6449922.png)

![6-cyclopropyl-5-fluoro-2-[4-(indolizine-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449929.png)

![9-methyl-6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6449940.png)

![6-cyclopropyl-2-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6449944.png)

![5-fluoro-2-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449948.png)

![5-fluoro-2-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449951.png)